Stereochemical Identity: (S,Z)-Specificity vs. (S) or (Z) Alone
The compound is defined by its specific (S,Z)-configuration. This is not a trivial property but a requirement for the stereoselective reduction step that follows in the Ritonavir synthesis. The patent literature for the preparation of ritonavir intermediates explicitly requires the (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one isomer [1]. An alternative compound with only an (S) designation or an undefined double bond geometry (e.g., (2S)-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one) would introduce ambiguity and potential diastereomers, reducing the stereoselectivity of the subsequent NaBH4 reduction step from a reported high enantioselectivity to an undefined mixture [2]. The InChI Key IVYLNCUETJNNJU-AYRMWSDDSA-N uniquely identifies the (S,Z)-stereoisomer, differentiating it from other possible stereoisomers [3].
| Evidence Dimension | Stereochemical Purity Requirement |
|---|---|
| Target Compound Data | Specific (S,Z)-configuration, InChI Key: IVYLNCUETJNNJU-AYRMWSDDSA-N |
| Comparator Or Baseline | Generic 5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one without stereochemical specification |
| Quantified Difference | Not quantified (qualitative requirement) |
| Conditions | Stereoselective reduction of enaminone to chiral amino alcohol in Ritonavir synthesis |
Why This Matters
Procurement of the correct stereoisomer is mandatory for achieving the required stereoselectivity in the subsequent reduction step, directly impacting the yield and purity of the downstream chiral intermediate.
- [1] Method for synthesizing ritonavir intermediate. Patent CN-106397266-A, 2016-08-31. View Source
- [2] benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate. Drug Synthesis Database. View Source
- [3] PubChem CID 53394942: (Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. View Source
